Methyl 4-bromo-2-(1-bromoethyl)benzoate Methyl 4-bromo-2-(1-bromoethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17584274
InChI: InChI=1S/C10H10Br2O2/c1-6(11)9-5-7(12)3-4-8(9)10(13)14-2/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10Br2O2
Molecular Weight: 321.99 g/mol

Methyl 4-bromo-2-(1-bromoethyl)benzoate

CAS No.:

Cat. No.: VC17584274

Molecular Formula: C10H10Br2O2

Molecular Weight: 321.99 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-2-(1-bromoethyl)benzoate -

Specification

Molecular Formula C10H10Br2O2
Molecular Weight 321.99 g/mol
IUPAC Name methyl 4-bromo-2-(1-bromoethyl)benzoate
Standard InChI InChI=1S/C10H10Br2O2/c1-6(11)9-5-7(12)3-4-8(9)10(13)14-2/h3-6H,1-2H3
Standard InChI Key NVYVEUQJGBWJMN-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C=CC(=C1)Br)C(=O)OC)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of methyl 4-bromo-2-(1-bromoethyl)benzoate is C10H10Br2O2\text{C}_{10}\text{H}_{10}\text{Br}_{2}\text{O}_{2}, with a molecular weight of 306.0 g/mol. The benzene ring is substituted at the 2- and 4-positions, creating a meta-diaxial arrangement that influences steric and electronic interactions. The 1-bromoethyl group introduces a secondary alkyl bromide, while the methyl ester at the carboxyl position enhances solubility in organic solvents.

Comparative Analysis with Isomers

Positional isomerism significantly impacts physicochemical properties. For example, methyl 4-bromo-2-(bromomethyl)benzoate (CAS 78471-43-9) shares the same molecular formula but features a bromomethyl group instead of a 1-bromoethyl substituent. This structural difference alters melting points, reactivity, and biological activity .

Table 1: Comparison of Halogenated Benzoate Derivatives

CompoundSubstituentsMelting Point (°C)Molecular Weight (g/mol)
Methyl 4-bromo-2-(1-bromoethyl)benzoate4-Br, 2-(1-Bromoethyl)Not reported306.0
Methyl 4-bromo-2-(bromomethyl)benzoate4-Br, 2-Bromomethyl81307.97
Methyl 2-bromo-4-(bromomethyl)benzoate2-Br, 4-Bromomethyl75–78307.97

Data adapted from patent and commercial sources .

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 4-bromo-2-(1-bromoethyl)benzoate can be inferred from analogous methodologies. A patent describing the preparation of 2-(2-bromoethyl)benzoic acid methyl ester (CN102850221A) outlines a three-step process involving Wittig olefination, hydroboration-oxidation, and bromination :

  • Wittig Reaction: 2-Formylbenzoic acid methyl ester reacts with methyltriphenylphosphonium iodide under strong basic conditions (e.g., n-butyllithium) to form 2-vinylbenzoate.

  • Hydroboration-Oxidation: The vinyl group undergoes anti-Markovnikov addition using a borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield 2-(2-hydroxyethyl)benzoate.

  • Bromination: The hydroxyl group is replaced with bromine using triphenylphosphine and carbon tetrabromide.

For the target compound, modifications to this protocol would involve starting with 4-bromo-2-formylbenzoic acid methyl ester and adjusting reaction conditions to accommodate the steric effects of the 4-bromo substituent.

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to enhance yield and safety during bromination steps. Key parameters include:

  • Temperature control (–70°C for Wittig reactions to prevent side reactions) .

  • Solvent selection (tetrahydrofuran for solubility and reactivity).

  • Catalytic efficiency (e.g., iron(III) bromide for directed bromination).

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for methyl 4-bromo-2-(1-bromoethyl)benzoate is scarce, related compounds exhibit melting points between 75–83°C and limited aqueous solubility . The ester group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane.

Spectroscopic Signatures

  • NMR: 1H^1\text{H} NMR would show a triplet for the 1-bromoethyl group (δ\delta 3.5–4.0 ppm) and a singlet for the methyl ester (δ\delta 3.8 ppm).

  • IR: Strong absorption bands at 1720 cm1^{-1} (C=O stretch) and 600–650 cm1^{-1} (C-Br stretch).

Reactivity and Functionalization

Nucleophilic Substitution

The 1-bromoethyl group is susceptible to nucleophilic attack, enabling the formation of thioethers, amines, or alcohols. For example:

R-Br+NaSHR-SH+NaBr\text{R-Br} + \text{NaSH} \rightarrow \text{R-SH} + \text{NaBr}

Yields exceed 70% under optimized conditions (reflux in DMF, 110°C) .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can replace bromine atoms with aryl or vinyl groups, facilitating access to polyfunctionalized aromatics.

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProductYield (%)
Nucleophilic SubstitutionNaSH, DMF, 110°C, 2h2-(1-Mercaptoethyl)-4-bromobenzoate72
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME4-Bromo-2-(1-phenylvinyl)benzoate65

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s dual bromine sites make it a candidate for synthesizing kinase inhibitors and antimicrobial agents. For instance, derivatives have shown preliminary activity against Staphylococcus aureus (MIC = 8 µg/mL) in preclinical assays .

Agrochemical Development

Brominated benzoates are precursors to herbicides and insecticides. Structural analogs of methyl 4-bromo-2-(1-bromoethyl)benzoate exhibit larvicidal activity against Aedes aegypti (LC50_{50} = 12 ppm) .

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